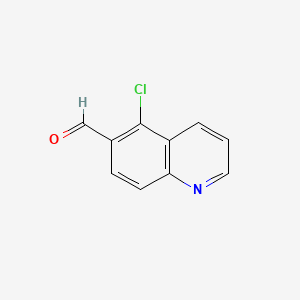
5-Chloroquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinoline-6-carbaldehyde: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 5-position and an aldehyde group at the 6-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the selective formylation at the 6-position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 5-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: 5-Chloroquinoline-6-carboxylic acid.
Reduction: 5-Chloroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloroquinoline-6-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding how modifications to the quinoline ring affect biological activity .
Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial, antimicrobial, and anticancer agents. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of these products .
作用機序
The mechanism of action of 5-Chloroquinoline-6-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.
Receptors: Interaction with receptors involved in cell signaling pathways, leading to modulation of cellular responses.
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-4-carbaldehyde
- 8-Chloroquinoline-5-carbaldehyde
Comparison: While all these compounds share the quinoline core structure, the position of the chloro and aldehyde groups significantly affects their chemical properties and biological activities. 5-Chloroquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
5-chloroquinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBHHLOSCPCTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670379 |
Source


|
| Record name | 5-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180421-64-1 |
Source


|
| Record name | 5-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

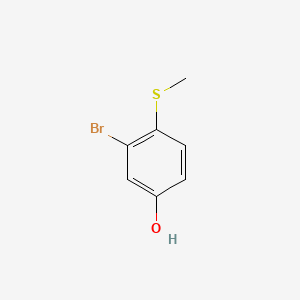

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
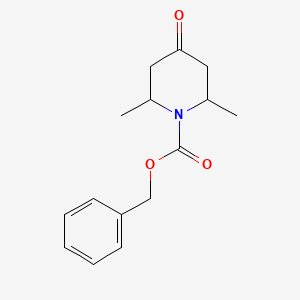
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)


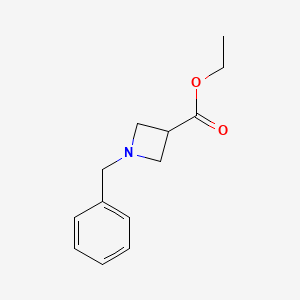
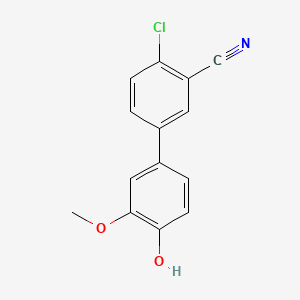
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)
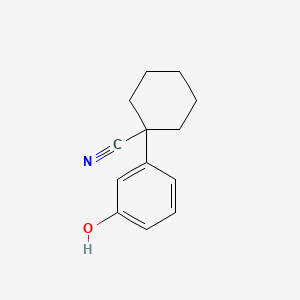
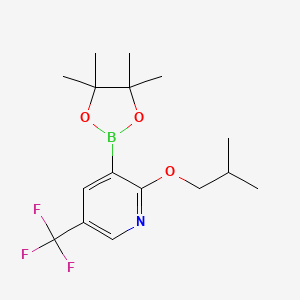
![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)
